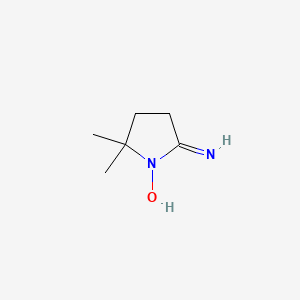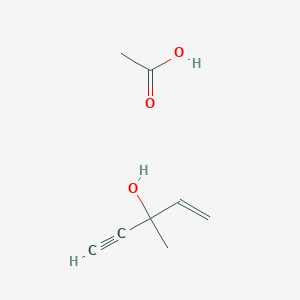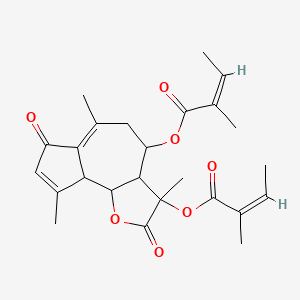![molecular formula C8H7N3O2S B14685570 2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol CAS No. 27655-28-3](/img/structure/B14685570.png)
2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol is a heterocyclic compound that features both a benzothiazole ring and a diazenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol typically involves the reaction of 2-aminobenzothiazole with diazonium salts under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a base to facilitate the formation of the diazenyl group. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzothiazole ring, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific properties
Mécanisme D'action
The mechanism of action of 2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol involves its interaction with various molecular targets and pathways. The diazenyl group can participate in redox reactions, while the benzothiazole ring can interact with biological macromolecules. These interactions can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol.
Benzothiazole: A simpler compound with similar structural features but lacking the diazenyl group.
Thiazole: A related heterocyclic compound with diverse biological activities.
Uniqueness
This compound is unique due to the presence of both the benzothiazole ring and the diazenyl group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
27655-28-3 |
|---|---|
Formule moléculaire |
C8H7N3O2S |
Poids moléculaire |
209.23 g/mol |
Nom IUPAC |
3-oxido-1,3-benzothiazol-3-ium-2-carbohydrazide |
InChI |
InChI=1S/C8H7N3O2S/c9-10-7(12)8-11(13)5-3-1-2-4-6(5)14-8/h1-4H,9H2,(H,10,12) |
Clé InChI |
LBLXAVRYDNMBPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)[N+](=C(S2)C(=O)NN)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)

![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)



![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)

![2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B14685539.png)

![s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14685552.png)
![(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone](/img/structure/B14685557.png)


